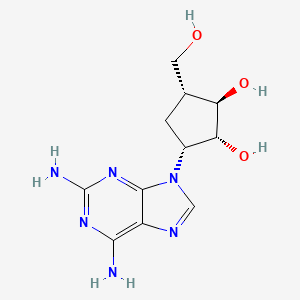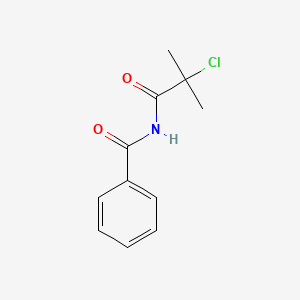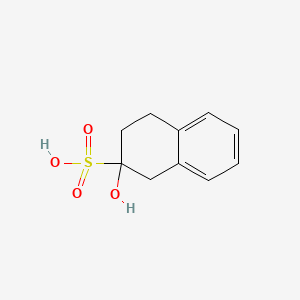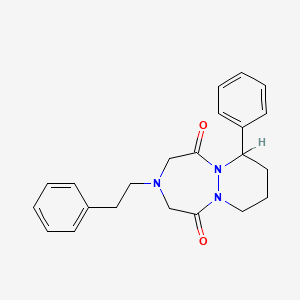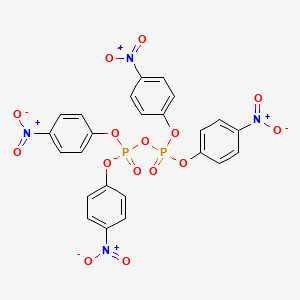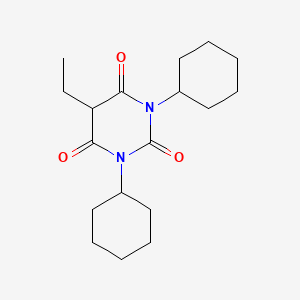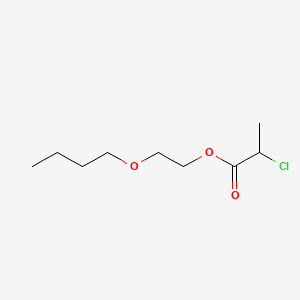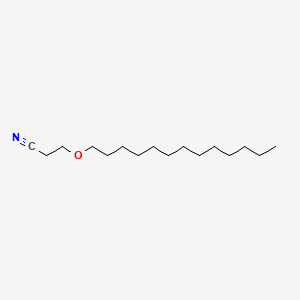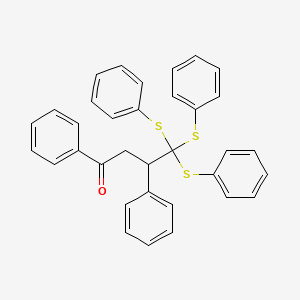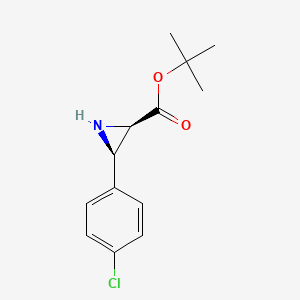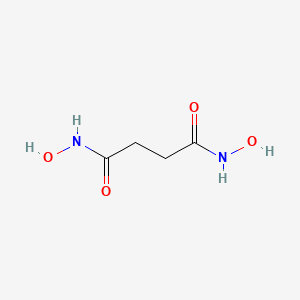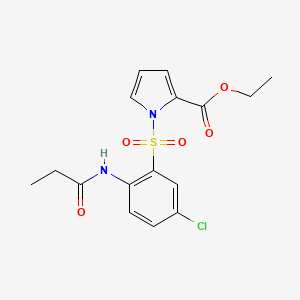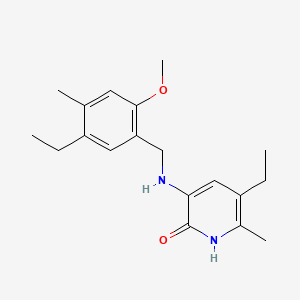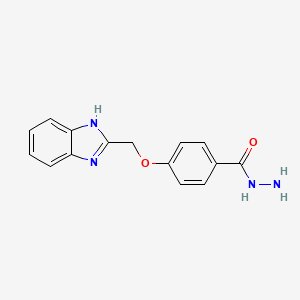
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is a chemical compound with the molecular formula C15H14N4O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide typically involves the reaction of benzimidazole derivatives with benzohydrazide. One common method includes the following steps:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with a suitable alkylating agent to form 1H-benzimidazol-2-ylmethanol.
Condensation Reaction: The benzimidazol-2-ylmethanol is then reacted with 4-hydroxybenzohydrazide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or receptor modulator, affecting various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
- 1,4-Bis(1H-benzimidazol-2-yl)benzene
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
73418-54-9 |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)benzohydrazide |
InChI |
InChI=1S/C15H14N4O2/c16-19-15(20)10-5-7-11(8-6-10)21-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)(H,19,20) |
Clave InChI |
MXIDOEIMYNLTRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


